3-(3-Methyl-2-oxo-2,3-dihydro-benzooxazole-6-sulfonylamino)-benzoic acid
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Overview
Description
3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid is a complex organic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. This intermediate can be synthesized by reacting 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The benzoxazole ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamido group can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Similar in structure but with a different position of the sulfonyl chloride group.
N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide: Contains a triazine ring instead of a benzoxazole ring.
Uniqueness
3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid is unique due to its specific substitution pattern on the benzoxazole ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H12N2O6S |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O6S/c1-17-12-6-5-11(8-13(12)23-15(17)20)24(21,22)16-10-4-2-3-9(7-10)14(18)19/h2-8,16H,1H3,(H,18,19) |
InChI Key |
CTRKEJDDVZYURF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)OC1=O |
Origin of Product |
United States |
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